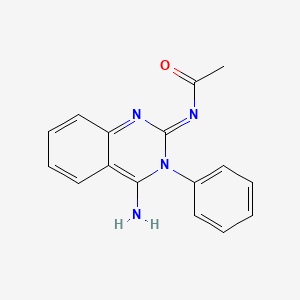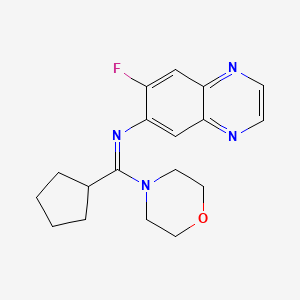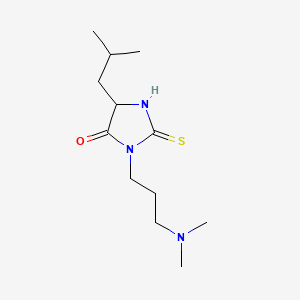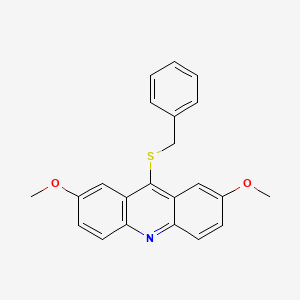
9-(Benzylthio)-2,7-dimethoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Benzylthio)-2,7-dimethoxyacridine is a chemical compound belonging to the acridine family, which is known for its diverse biological activities and applications in various fields. Acridines are heterocyclic aromatic organic compounds that have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylthio)-2,7-dimethoxyacridine typically involves the reaction of 2,7-dimethoxyacridine with benzylthiol. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can yield the corresponding thiol or thioether derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, amines
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted acridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex acridine derivatives. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Due to its structural similarity to DNA intercalators, 9-(Benzylthio)-2,7-dimethoxyacridine is studied for its potential to bind to DNA and inhibit the replication of cancer cells. It has shown promise in in vitro studies against various cancer cell lines.
Medicine: The compound’s anticancer properties make it a candidate for drug development. It is also being explored for its antimicrobial and antiviral activities.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-(Benzylthio)-2,7-dimethoxyacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in cell proliferation and survival, such as topoisomerases and kinases.
Vergleich Mit ähnlichen Verbindungen
9-(Benzylthio)-acridine: Lacks the methoxy groups, which may affect its biological activity and solubility.
2,7-Dimethoxyacridine: Lacks the benzylthio group, which may reduce its ability to intercalate into DNA.
9-(Phenylthio)-2,7-dimethoxyacridine: Similar structure but with a phenyl group instead of a benzyl group, which may alter its chemical reactivity and biological properties.
Uniqueness: 9-(Benzylthio)-2,7-dimethoxyacridine is unique due to the presence of both benzylthio and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its ability to interact with biological targets and increases its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
827303-15-1 |
|---|---|
Molekularformel |
C22H19NO2S |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
9-benzylsulfanyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C22H19NO2S/c1-24-16-8-10-20-18(12-16)22(26-14-15-6-4-3-5-7-15)19-13-17(25-2)9-11-21(19)23-20/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
XFBACNNHZDSCFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


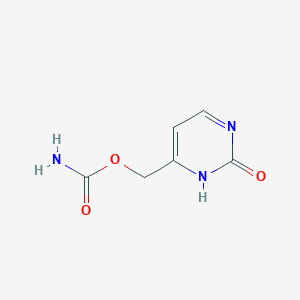
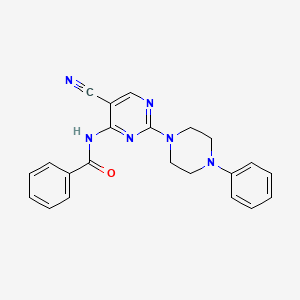
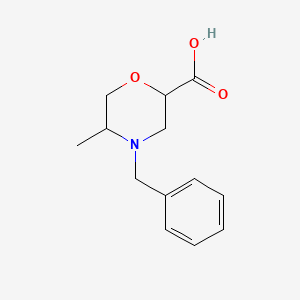
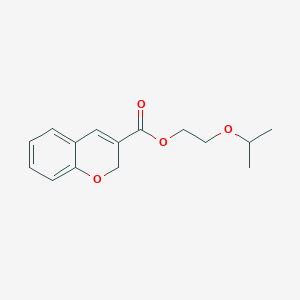
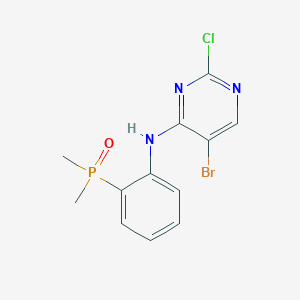
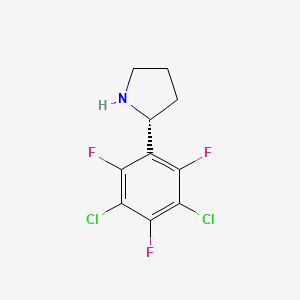
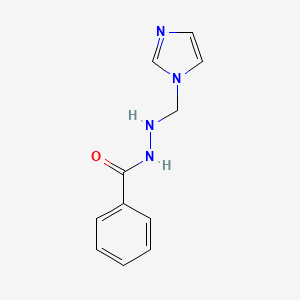

![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
